molecular formula C23H22O7 B2599191 (Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 903859-81-4

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2599191
CAS No.: 903859-81-4
M. Wt: 410.422
InChI Key: OQAUOLGRPWFFHP-IUXPMGMMSA-N
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Description

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a high-purity chemical reagent designed for research applications. This compound belongs to a class of benzofuran derivatives characterized by a (Z)-configured benzylidene group and a cyclopropanecarboxylate ester. While specific biological data for this exact compound is limited, its core structure is closely related to other (Z)-benzylidene-dihydrobenzofuran compounds that are of significant interest in medicinal chemistry and chemical biology research . The presence of the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in various bioactive molecules, suggesting potential research applications in investigating cell signaling pathways . Similarly, the cyclopropane carboxylate group can influence the compound's physicochemical properties and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-12-7-15(29-23(25)14-5-6-14)11-16-20(12)21(24)17(30-16)8-13-9-18(26-2)22(28-4)19(10-13)27-3/h7-11,14H,5-6H2,1-4H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUOLGRPWFFHP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines various functional groups, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C24H26O8, with a molecular weight of approximately 442.464 g/mol. The compound includes a dihydrobenzofuran core and multiple methoxy substituents, which contribute to its chemical reactivity and potential bioactivity.

PropertyValue
Molecular FormulaC24H26O8
Molecular Weight442.464 g/mol
Functional GroupsKetone, Ester, Methoxy

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activities. The effectiveness of this compound can be evaluated through methods such as minimum inhibitory concentration (MIC) assays and zone of inhibition tests against various microbial strains.

Case Study: Antimicrobial Efficacy
In one study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound showed promising inhibition zones compared to control treatments.

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Activity

Additionally, the compound's potential as an anti-inflammatory agent has been explored. Research indicates that benzofuran derivatives can modulate cannabinoid receptors, particularly CB2 receptors, which are implicated in inflammation and pain management.

Mechanism of Action
The interaction with CB2 receptors suggests that this compound may provide therapeutic benefits without central side effects typically associated with CB1 receptor activation. This property makes it a candidate for treating inflammatory conditions.

Cytotoxicity and Cancer Research

Studies have also investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment
In vitro assays on human cancer cell lines revealed the following IC50 values:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)20

Comparison with Similar Compounds

Structural Analysis Techniques

The determination of stereochemistry and crystal structures for such compounds often relies on X-ray crystallography using software like SHELX (). SHELXL is widely used for small-molecule refinement, while SHELXS and SHELXD assist in solving crystal structures. These tools are critical for confirming Z/E configurations and substituent positions in benzylidene derivatives .

Research Findings and Limitations

  • Available Data : The evidence provided lacks detailed biological or pharmacological studies for these compounds. Comparisons are restricted to structural and theoretical analyses.
  • The cyclopropane ring could further modulate bioactivity by stabilizing the molecule’s conformation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran) with 3,4,5-trimethoxybenzaldehyde under acidic or basic catalysis to form the benzylidene moiety .

  • Esterification : Introducing the cyclopropanecarboxylate group via nucleophilic acyl substitution, often using DCC/DMAP or other coupling agents in anhydrous solvents like dichloromethane .

  • Key parameters : Reaction temperatures (60–100°C for condensation), solvent polarity (e.g., THF for intermediate stabilization), and inert atmospheres to prevent oxidation .

    • Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?

  • NMR Analysis :

  • 1H NMR : Look for diagnostic peaks:
  • Z-configuration : Coupling constants (J ≈ 12–14 Hz) between the benzylidene proton and adjacent carbonyl group .
  • Cyclopropane ring : Distinct splitting patterns for cyclopropane protons (δ 1.0–2.5 ppm, multiplet) .
  • 13C NMR : Confirm ester carbonyl (δ 165–170 ppm) and benzofuran ketone (δ 180–190 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns matching the cyclopropane and benzylidene moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying solvents or catalysts during cyclopropane ring formation?

  • Data Analysis :

  • Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene): Polar solvents may stabilize transition states but increase side reactions (e.g., hydrolysis of esters) .
  • Catalysts: Use Lewis acids (e.g., ZnCl2) for regioselective cyclopropanation versus Brønsted acids (H2SO4), which may protonate sensitive carbonyl groups .
    • Mitigation : Design a fractional factorial experiment to isolate solvent-catalyst interactions. Quantify byproducts via HPLC and adjust reaction time/temperature to favor kinetically controlled pathways .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what mechanistic insights explain its activity?

  • In Silico Studies :

  • Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase domains or GPCRs, leveraging the compound’s benzylidene and cyclopropane motifs as hydrophobic anchors .
    • In Vitro Assays :
  • Measure IC50 values in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) using fluorescence-based substrates. Correlate activity with structural analogs lacking the cyclopropane group to identify pharmacophores .
    • Mechanism : The electron-deficient benzofuran core may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Q. What experimental and computational methods validate the Z-configuration’s stability under physiological conditions?

  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry. Compare with DFT-optimized geometries (B3LYP/6-31G* level) to assess conformational stability .
  • Kinetic Studies : Monitor Z→E isomerization rates via UV-Vis spectroscopy under varying pH and temperature. Use Arrhenius plots to calculate activation energy barriers .

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